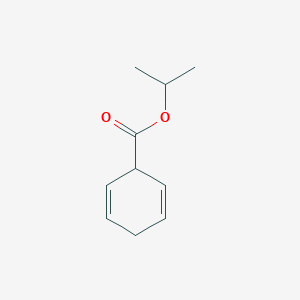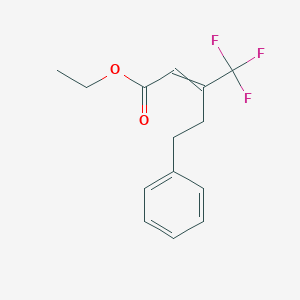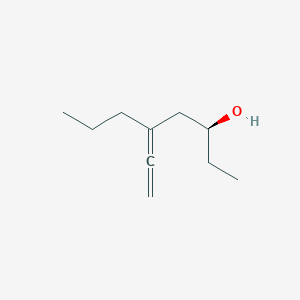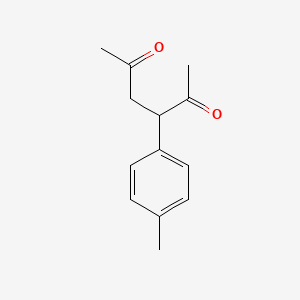![molecular formula C14H20O4S2 B14226015 [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol CAS No. 828921-09-1](/img/structure/B14226015.png)
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol is an organic compound that features a dithiane ring substituted with a trimethoxyphenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting dithiane intermediate is then subjected to a Grignard reaction with formaldehyde to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran
Catalyst: Boron trifluoride etherate
Reagents: 3,4,5-trimethoxybenzaldehyde, 1,3-propanedithiol, formaldehyde, magnesium, and anhydrous ether
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification: Crystallization or chromatography to obtain high-purity product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
化学反应分析
Types of Reactions
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The dithiane ring can be reduced to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, acetone
Reduction: Lithium aluminum hydride, ether
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide
Major Products
Oxidation: [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]formaldehyde, [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]carboxylic acid
Reduction: [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanethiol, [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methyl sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in studies investigating the biological activity of dithiane-containing compounds, including their interactions with enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The dithiane ring can undergo redox reactions, influencing cellular redox states and signaling pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function.
相似化合物的比较
Similar Compounds
- [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanethiol
- [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methyl sulfide
- [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]formaldehyde
Uniqueness
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol is unique due to the presence of both a trimethoxyphenyl group and a dithiane ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
828921-09-1 |
|---|---|
分子式 |
C14H20O4S2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methanol |
InChI |
InChI=1S/C14H20O4S2/c1-16-11-7-10(8-12(17-2)13(11)18-3)14(9-15)19-5-4-6-20-14/h7-8,15H,4-6,9H2,1-3H3 |
InChI 键 |
DGKFSOPQRWRZGO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2(SCCCS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)

![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)

![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)

![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)



